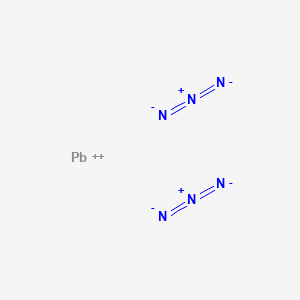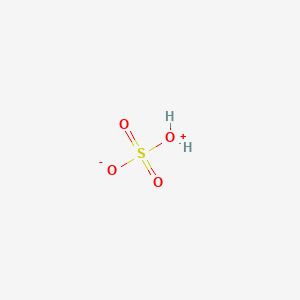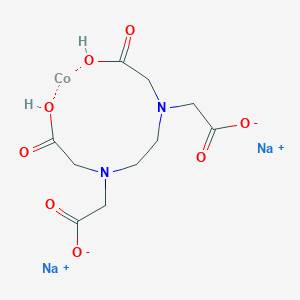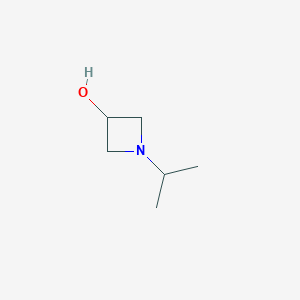
二氮化铅(2+)
描述
Lead(2+);diazide, also known as Lead(II) azide, is an inorganic compound. It is more explosive than other azides and is used in detonators to initiate secondary explosives . In a commercially usable form, it is a white to buff powder .
Synthesis Analysis
Lead(II) azide is prepared by the reaction of sodium azide and lead(II) nitrate in aqueous solution . Lead(II) acetate can also be used . Thickeners such as dextrin or polyvinyl alcohol are often added to the solution to stabilize the precipitated product .Molecular Structure Analysis
The molecular formula of Lead(II) azide is NPb . It is composed of lead ions and azide ions.Chemical Reactions Analysis
Lead(II) azide is very sensitive to shock and friction and can be easily set off by a strong impact or an open flame . It reacts with copper, zinc, cadmium, or alloys containing these metals to form other azides .Physical And Chemical Properties Analysis
Lead(II) azide is a white powder with a density of approximately 4.0 g/cm³ . It explodes on heating at 350°C . It is slightly soluble in water, very soluble in acetic acid, and insoluble in ammonia solution .科学研究应用
制备和性质
二氮化铅(2+),特别是其四价形式的三苯基叠氮化铅和二苯基叠氮化铅,因其独特的物理性质而受到研究。对这些化合物的研究包括晶体形态、红外光谱、X 射线衍射、溶解度和热行为的分析 (Lieber, Rao, & Keane, 1963)。
环境修复
二氮化铅(2+) 化合物已在环境修复中得到应用,特别是在从水中检测和去除有毒铅(II) 离子方面。一项研究为此开发了一种基于配体的共轭吸附剂,在 Pb(II) 离子检测和从水样中提取方面显示出很高的灵敏度和选择性 (Awual & Hasan, 2014)。
电催化合成
已经探索了使用二氮化铅(2+) 从烯烃电催化合成 1,2-二叠氮化物。此过程涉及叠氮自由基的生成,然后在 Mn 催化剂的促进下连续加成到烯烃上。所得的 1,2-二叠氮化物可以顺利还原为 1,2-二胺,这在各种化学和生物应用中很重要 (Fu, Sauer, & Lin, 2018)。
晶体合成和转化
二氮化铅(2+) 在晶体结构的合成和转化中也很重要。研究表明铅(II) 配位聚合物的可逆晶体到晶体转变,在材料科学和纳米技术中具有潜在应用 (Hashemi & Morsali, 2014)。
离子选择性电极
在分析化学领域,二氮化铅(2+) 衍生物已被用于开发铅选择性膜电极。这些电极设计用于检测和量化各种样品中的铅离子,表现出良好的选择性和灵敏度 (Yang et al., 1997)。
生物修复
在环境科学的背景下,二氮化铅(2+) 在生物修复过程中发挥作用。研究表明,微生物诱导的碳酸钙沉淀技术可用于修复铅污染环境,突出了此类方法在生态友好型重金属修复中的潜力 (Mwandira, Nakashima, & Kawasaki, 2017)。
安全和危害
属性
IUPAC Name |
lead(2+);diazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2N3.Pb/c2*1-3-2;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEQAARZRCDNJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N-]=[N+]=[N-].[N-]=[N+]=[N-].[Pb+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
N6Pb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065448 | |
| Record name | Lead diazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lead(2+);diazide | |
CAS RN |
13424-46-9 | |
| Record name | Lead azide (Pb(N3)2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13424-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lead azide (Pb(N3)2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lead diazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lead diazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.206 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEAD AZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/677QUF0Z7P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B83562.png)




